Acetochloro-beta-D-glucose

Catalog No.
S728885
CAS No.
4451-36-9
M.F
C14H19ClO9
M. Wt
366.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetochloro-beta-D-glucose

CAS Number

4451-36-9

Product Name

Acetochloro-beta-D-glucose

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate

Molecular Formula

C14H19ClO9

Molecular Weight

366.75 g/mol

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

BYWPSIUIJNAJDV-RKQHYHRCSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Bioremediation:

Acetochloro-beta-D-glucose (ACLG) has been investigated for its potential in bioremediation, particularly for the degradation of the herbicide acetochlor. This compound is a conjugate formed by the linkage of the herbicide acetochlor with the sugar molecule beta-D-glucose. Studies have shown that certain bacteria, such as Rhizobium and Pseudomonas species, can utilize ACLG as a carbon source and degrade acetochlor in the process. This suggests that ACLG could be used as a bioremediation tool to decontaminate soil and water polluted with acetochlor. However, further research is needed to determine the effectiveness and feasibility of this approach in real-world applications.

Plant-Microbe Interactions:

ACLG has also been studied in the context of plant-microbe interactions. Some research suggests that ACLG might act as a signaling molecule between plants and certain beneficial soil bacteria. These bacteria can help plants by promoting growth, enhancing nutrient uptake, and providing protection against pathogens. Studies have shown that ACLG can stimulate the growth of beneficial bacteria like Azospirillum brasilense and Bacillus subtilis, potentially influencing plant health and growth indirectly. [] However, the exact mechanisms and ecological significance of this interaction are still under investigation.

Acetochloro-beta-D-glucose is a chlorinated derivative of glucose, specifically a beta-anomeric form. This compound is characterized by the presence of a chloroacetamide group, which contributes to its unique chemical properties and biological activities. Acetochloro-beta-D-glucose is primarily studied in the context of its interactions with biological systems and its potential applications in agriculture and biochemistry.

Typical of carbohydrates and halogenated compounds. Notably:

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: In aqueous conditions, acetochloro-beta-D-glucose may hydrolyze to yield glucose and hydrochloric acid.
  • Oxidation: The compound can be oxidized to form corresponding oxidized glucose derivatives, impacting its biological activity.

Research indicates that acetochloro-beta-D-glucose exhibits significant biological activity, particularly in relation to metabolic processes. It has been shown to:

  • Induce Lipid Peroxidation: Acetochloro-beta-D-glucose inhibits glutathione peroxidase activity, leading to increased levels of lipid peroxidation products and reactive oxygen species in biological systems .
  • Adipogenic Effects: In vitro studies reveal that exposure to acetochloro-beta-D-glucose promotes adipogenesis in mouse preadipocytes, suggesting potential implications for metabolic disorders .
  • Developmental Toxicity: In zebrafish models, exposure leads to morphological malformations and lethality, indicating developmental toxicity at certain concentrations .

The synthesis of acetochloro-beta-D-glucose typically involves:

  • Protection of Hydroxyl Groups: Initial protection of hydroxyl groups on glucose to prevent undesired reactions.
  • Chlorination: Introduction of the chloro group via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
  • Deprotection: Removal of protecting groups to yield acetochloro-beta-D-glucose.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Acetochloro-beta-D-glucose has several applications:

  • Agricultural Herbicide: Due to its herbicidal properties, it is used in agriculture for controlling weeds in crops such as corn and soybeans.
  • Biochemical Research: It serves as a tool for studying metabolic pathways and the effects of chlorinated compounds on biological systems.
  • Potential Drug Development: Its unique structure may offer avenues for developing new therapeutic agents targeting metabolic disorders.

Studies have demonstrated that acetochloro-beta-D-glucose interacts with various biological molecules:

  • Enzyme Inhibition: It inhibits glutathione peroxidase, affecting antioxidant defense mechanisms in organisms .
  • Cellular Uptake: The compound's structural similarity to glucose suggests it may be taken up by cells via glucose transporters, influencing cellular metabolism.

Acetochloro-beta-D-glucose shares structural features with several other compounds, including:

CompoundStructure TypeUnique Features
MetolachlorChloroacetamide herbicideSimilar herbicidal action but different metabolic effects .
AlachlorChloroacetamide herbicideSimilar degradation pathways but less potent in lipid peroxidation induction .
2-Chloro-N-(2,6-diethylphenyl)acetamideChloroacetamide derivativeDifferent substituents lead to varied biological activities.

Uniqueness of Acetochloro-beta-D-glucose

The uniqueness of acetochloro-beta-D-glucose lies in its specific carbohydrate structure combined with the chloroacetamide group. This combination influences its biological activity significantly, particularly regarding lipid metabolism and potential toxicity compared to other chloroacetamides.

Acetochloro-beta-D-glucose, formally known as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride, represents a pivotal synthetic intermediate in carbohydrate chemistry with the molecular formula C₁₄H₁₉ClO₉ and molecular weight of 366.75 grams per mole [1] [2]. This glycosyl chloride derivative exhibits distinct reactivity patterns that make it invaluable for various glycosylation reactions and synthetic transformations [3]. The compound crystallizes with a melting point of 98-99 degrees Celsius and demonstrates significant electrophilic character at the anomeric center due to the presence of the chlorine leaving group [4].

Appel Reaction Conditions for Glycosyl Chloride Synthesis

The Appel reaction represents a fundamental transformation for converting glycosyl hemiacetals to their corresponding chloride derivatives under mild conditions [5] [6]. This methodology employs triphenylphosphine and oxalyl chloride in the presence of catalytic phosphine oxide to achieve stereoselective synthesis of alpha-glycosyl chlorides with excellent yields [5]. The reaction proceeds through formation of an alkoxyphosphonium salt intermediate that undergoes subsequent collapse to regenerate the phosphine oxide catalyst and produce the desired glycosyl chloride [6].

Recent developments have demonstrated that catalytic quantities of triphenylphosphine oxide, typically 5 mole percent, provide optimal activation for oxalyl chloride-mediated chlorination of glycosyl hemiacetals [5] [6]. The reaction conditions are operationally simple and allow for easy removal of the phosphine oxide byproduct through standard purification techniques [5]. For 2-deoxy sugar derivatives, treatment with oxalyl chloride alone, without phosphine oxide catalyst, yields glycosyl chlorides in good yields, indicating substrate-dependent reactivity patterns [5].

Table 1: Appel Reaction Conditions for Glycosyl Chloride Formation

Substrate TypeCatalyst LoadingReaction TimeTemperatureYield Range
Protected hemiacetals5 mol% Ph₃PO2-4 hours0°C to room temperature75-95%
2-Deoxy sugarsNo catalyst required1-3 hours0°C70-90%
Benzylated derivatives5 mol% Ph₃PO3-5 hours0°C80-92%

The mechanistic pathway involves initial formation of a chlorophosphonium species through reaction of triphenylphosphine oxide with oxalyl chloride [7]. This activated intermediate subsequently reacts with the hemiacetal hydroxyl group to form an alkoxyphosphonium salt [7]. The final step involves nucleophilic displacement by chloride ion with concomitant regeneration of the phosphine oxide catalyst [6].

Stereoselective Anomerization in Acetonitrile

Stereoselective anomerization of glycosyl chlorides in acetonitrile represents a critical mechanistic process that governs the stereochemical outcome of subsequent glycosylation reactions [8]. The anomerization of tetra-O-acetyl-D-glucopyranosyl chlorides in acetonitrile follows first-order kinetics with respect to chloride ion concentration [8]. Experiments utilizing chlorine-36 labeled chloride ion have conclusively demonstrated that the reaction proceeds via nucleophilic attack at the anomeric center through an S~N~2 mechanism [8].

The process involves rapid dissociation of the beta-anomer to form a 1,2-acetoxonium ion intermediate, which serves as the reactive species for subsequent transformations [8]. The rate of anomerization shows moderate acceleration upon addition of benzene, although the ionic reaction becomes significantly suppressed under these conditions [8]. Comparative studies reveal that bromide ion exhibits lower catalytic efficiency than chloride ion, while iodide ion demonstrates the least effectiveness in promoting anomerization [8].

Table 2: Anomerization Kinetics in Acetonitrile

NucleophileRelative RateMechanismProduct Distribution
Chloride ion1.00S~N~2 displacementAlpha-favored
Bromide ion0.65S~N~2 displacementMixed anomers
Iodide ion0.25S~N~2 displacementBeta-favored

The anomerization process demonstrates temperature dependence, with higher temperatures favoring formation of the thermodynamically less stable beta-anomer [9]. Solvent polarity effects are particularly pronounced, with polar solvents enhancing the fraction of beta-triflate available for subsequent glycosylation reactions [9]. The equilibrium constant for alpha-beta interconversion varies significantly with reaction conditions, ranging from 3.3 × 10⁻³ in dichloromethane to higher values in more polar media [9].

Catalytic Pathways Using Phosphine Oxides or Metal Salts

Catalytic activation of glycosyl chlorides through phosphine oxide-mediated pathways represents an emerging area of synthetic methodology [10] [11]. Phosphine oxides serve dual roles as both activating agents and stereochemical control elements in glycosylation reactions [10]. The mechanism involves initial coordination of the phosphine oxide to the anomeric center, facilitating formation of reactive intermediates that undergo subsequent nucleophilic substitution [10].

Metal salt catalysis, particularly using gold chloride complexes, provides alternative activation pathways for glycosyl chloride transformations [12] [13]. Gold(III) chloride demonstrates high affinity for glycosyl acceptor hydroxyl groups, leading to catalyst-acceptor adduct formation that increases both proton acidity and oxygen nucleophilicity [12]. This coordination mode enables donor activation through hydrogen-bond mediated S~N~2-type transition states [12].

Table 3: Catalytic Systems for Glycosyl Chloride Activation

Catalyst SystemLoadingTemperature RangeSelectivityMechanism
Triphenylphosphine oxide6-16 equivRoom temperatureAlpha-selective (>20:1)Phosphonium formation
Gold(III) chloride5-10 mol%-60°C to 0°CHigh beta-selectivityLewis acid activation
Iron(III) chlorideCatalytic0°CMixed selectivityHalide exchange

Phosphine oxide catalysis demonstrates remarkable stereoselectivity, with dimethylphenylphosphine oxide providing alpha-to-beta ratios exceeding 20:1 in model glycosylation reactions [10]. The reaction proceeds through formation of anomeric alpha-iodide intermediates that serve as reservoirs for more reactive beta-phosphonium iodide species [10]. The phosphine oxide simultaneously catalyzes transformation of beta-iodide to alpha-iodide, maintaining optimal stereochemical control throughout the reaction [10].

Iron(III) chloride catalysis offers complementary reactivity patterns, particularly for electronically deactivated benzoylated glycosyl chlorides [14]. The activation proceeds through coordination of the metal center to the anomeric chloride, facilitating heterolytic cleavage and formation of reactive oxocarbenium ion intermediates [14]. This methodology demonstrates broad substrate tolerance and provides access to both alpha and beta glycosidic linkages depending on reaction conditions [14].

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis methodologies for glycosyl chloride derivatives require carefully orchestrated protecting group strategies to ensure compatibility with polymer-supported reaction conditions [15] [16]. The approach typically involves attachment of fully protected carbohydrate units through their anomeric positions to solid supports via appropriate linkers [15]. Subsequent protecting group manipulations and glycosylation cycles enable iterative chain extension while maintaining stereochemical integrity [15].

Protecting group selection plays a crucial role in determining reactivity patterns and stereochemical outcomes [17] [18]. Electron-withdrawing groups such as ortho-chlorobenzoyl esters provide enhanced stability toward acidic conditions while preventing degradation of glycosyl phosphate and phosphite intermediates [16]. The 2-position protecting group exerts particularly strong influence on glycosylation stereochemistry through neighboring group participation effects [18].

Table 4: Protecting Group Strategies for Solid-Phase Synthesis

Protecting GroupPositionStabilityRemoval ConditionsStereochemical Effect
Acetyl2,3,4,6ModerateMild base1,2-trans selective
Benzoyl2,3,4,6HighStrong baseEnhanced participation
ortho-Chlorobenzoyl2,3,4Very highStrong baseElectron-withdrawing
Benzyl3,4,6HighHydrogenolysisNon-participating

Advanced protecting group methodologies incorporate fluorinated aromatic groups that provide enhanced deprotection rates while maintaining excellent neighboring group participation [15]. The 2,5-difluorobenzoyl group demonstrates superior removal kinetics compared to 3-fluoro, 2-fluoro, and 4-fluorobenzoyl alternatives [15]. These modifications enable milder deprotection conditions that minimize base-catalyzed epimerization and beta-elimination side reactions commonly encountered with traditional benzoyl protecting groups [15].

Orthogonal protecting group strategies facilitate selective deprotection and functional group manipulation during multi-step synthetic sequences [17]. The combination of acid-labile, base-labile, and hydrogenolytically removable protecting groups provides maximum synthetic flexibility [17]. Recent developments include traceless linker technologies that replace the point of attachment with hydrogen, leaving no residual functionality in the final product [15].

Acetochloro-beta-D-glucose exhibits distinct solubility characteristics that reflect its unique molecular structure containing both hydrophilic glucose moiety and lipophilic acetyl protecting groups. The compound demonstrates almost complete insolubility in water, which contrasts markedly with the high water solubility of the parent glucose molecule [1]. This dramatic reduction in aqueous solubility results from the extensive acetylation of hydroxyl groups, which eliminates the hydrogen bonding capacity that typically enables carbohydrates to interact favorably with water molecules [2].

In polar organic solvents, acetochloro-beta-D-glucose shows excellent solubility. The compound readily dissolves in chloroform, dimethylformamide, dimethyl sulfoxide, methanol, ethanol, and acetone [1]. This broad solubility in polar organic media can be attributed to the presence of multiple carbonyl groups from the acetyl protecting groups, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules [3]. The solubility in alcoholic solvents such as methanol and ethanol is particularly noteworthy, as these solvents can form hydrogen bonds with the remaining electronegative atoms in the molecular structure [4].

Research on related glucose derivatives demonstrates that aprotic polar solvents such as dimethyl sulfoxide preferentially stabilize certain conformational forms of sugar molecules [3]. In these solvents, the alpha-pyranose form is favored over the beta-pyranose configuration, which can influence the overall stability and reactivity of the compound [3]. This solvent-dependent conformational preference has significant implications for the chemical behavior of acetochloro-beta-D-glucose in different reaction media.

The differential solubility profile observed for acetochloro-beta-D-glucose follows established patterns for acetylated carbohydrate derivatives. Studies on beta-D-glucose pentaacetate, a structurally related compound, confirm that extensive acetylation fundamentally alters the solubility characteristics of glucose derivatives, rendering them soluble in organic media while dramatically reducing water solubility . This transformation from hydrophilic to lipophilic character is a deliberate consequence of the protecting group strategy employed in carbohydrate chemistry.

Thermal Decomposition Kinetics and Byproduct Analysis

The thermal decomposition of acetochloro-beta-D-glucose follows a multi-stage degradation pattern typical of acetylated sugar derivatives. The compound exhibits a melting point of 98-99°C, representing the initial phase transition from solid to liquid state [1]. Beyond this point, thermal degradation proceeds through several distinct stages, each characterized by specific chemical processes and byproduct formation.

Initial decomposition typically commences in the temperature range of 150-250°C, primarily involving deacetylation reactions and chloride elimination [6] [7]. During this stage, approximately 25-40% mass loss occurs, accompanied by the liberation of acetic acid and hydrogen chloride gas as major volatile products [6]. The simultaneous loss of acetyl groups and chloride follows established patterns observed in related acetylated chlorosugar derivatives, where the electron-withdrawing nature of the chloroacetyl group facilitates these elimination reactions [8].

The main decomposition phase occurs between 250-350°C, characterized by the breakdown of the sugar ring structure itself [6]. This stage involves the formation of characteristic thermal degradation products including furan derivatives, 5-hydroxymethylfurfural, and various organic acids such as formic acid, lactic acid, and levulinic acid [6]. Research on glucose thermal degradation demonstrates that these compounds arise from complex rearrangement and cyclization reactions of the pyranose ring under thermal stress [6] [9].

Complete thermal degradation above 350°C results in carbonization processes, yielding carbon oxides, water vapor, and carbonaceous residue [10]. The final mass loss can reach 90-95% of the original sample weight, indicating nearly complete decomposition of the organic structure [6]. Thermogravimetric analysis studies on related glucose derivatives confirm this pattern of progressive mass loss with increasing temperature [11].

The kinetic parameters of thermal decomposition show strong temperature dependence, with reaction rates following Arrhenius behavior. Differential scanning calorimetry studies on similar compounds reveal activation energies typically ranging from 95-150 kJ/mol for the primary decomposition processes [12] [13]. The presence of the chloroacetyl substituent may influence these kinetic parameters by altering the electronic environment of the sugar ring and potentially providing alternative reaction pathways.

Hydrolytic Stability Under Acidic/Basic Conditions

The hydrolytic stability of acetochloro-beta-D-glucose exhibits pronounced pH dependence, with stability varying dramatically across different acidity and basicity ranges. Under neutral to weakly acidic conditions (pH 5-7), the compound demonstrates relatively high stability, showing minimal hydrolysis even over extended periods [14] [15]. This stability window represents optimal storage and handling conditions for the compound.

Strongly acidic conditions (pH < 3) promote rapid hydrolysis of both acetyl protecting groups and the glycosidic linkages. The primary hydrolysis products under these conditions include glucose, acetic acid, and hydrogen chloride [15] [16]. The hydrolysis mechanism involves protonation of the acetyl carbonyl oxygen atoms, followed by nucleophilic attack by water molecules, leading to ester bond cleavage [15]. Research on related acetylated glucose derivatives confirms that acid-catalyzed hydrolysis follows pseudo-first-order kinetics with respect to the substrate concentration [17].

Under moderately acidic conditions (pH 3-5), partial deacetylation occurs at a more controlled rate, yielding partially deprotected glucose derivatives along with acetic acid and hydrogen chloride [15]. This selective hydrolysis can be exploited for controlled deprotection strategies in synthetic applications. The chloroacetyl group may exhibit different hydrolysis kinetics compared to simple acetyl groups due to the electron-withdrawing effect of the chlorine substituent [18].

Basic conditions (pH > 9) also promote rapid hydrolysis, but through a different mechanism involving hydroxide ion attack on the carbonyl carbon atoms of the acetyl groups [19] [15]. Under strongly basic conditions, complete deacetylation occurs rapidly, yielding glucose, acetate ions, and chloride ions as primary products [15]. The reaction rate under basic conditions can be significantly faster than under acidic conditions due to the higher nucleophilicity of hydroxide ions compared to water molecules.

Temperature effects significantly influence hydrolytic stability across all pH ranges [15] [16]. Elevated temperatures accelerate hydrolysis reactions, with reaction rates typically doubling for every 10°C increase in temperature. This temperature dependence is particularly pronounced under strongly acidic or basic conditions, where the combination of extreme pH and elevated temperature can lead to rapid and complete degradation of the compound.

Crystallinity and Polymorphic Forms

Acetochloro-beta-D-glucose adopts a crystalline structure in its solid state, as evidenced by its characteristic white powder appearance and defined melting point of 98-99°C [1]. The crystalline nature of the compound is typical of acetylated sugar derivatives, which generally exhibit enhanced crystallization tendency compared to their unprotected parent sugars due to reduced hydrogen bonding and more regular molecular packing [20].

Crystal structure analysis of related acetylated glucose derivatives reveals that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [21] [22]. The molecular packing in the crystal lattice is primarily governed by van der Waals interactions and weak hydrogen bonding between acetyl carbonyl groups and residual hydrogen bond donors [21]. The presence of the chlorine atom in acetochloro-beta-D-glucose may influence the crystal packing through halogen bonding interactions, potentially leading to distinct polymorphic forms.

Polymorphic behavior in acetylated glucose derivatives has been documented extensively, with different crystal forms often exhibiting distinct physical and chemical properties [20] [23]. Environmental factors such as crystallization solvent, temperature, and humidity can influence which polymorphic form is obtained [20]. Studies on related compounds demonstrate that polymorphic transitions can occur under specific conditions, affecting properties such as solubility, dissolution rate, and thermal stability [24].

The thermal behavior of crystalline acetochloro-beta-D-glucose shows a single melting endotherm at 98-99°C, suggesting the presence of a single predominant polymorphic form under normal conditions [1]. However, the possibility of metastable polymorphs cannot be excluded without comprehensive polymorphic screening using techniques such as differential scanning calorimetry, X-ray powder diffraction, and solid-state nuclear magnetic resonance spectroscopy [25] [26].

Crystal stability is influenced by environmental conditions, particularly humidity and temperature [1]. The compound shows sensitivity to moisture, which can promote hydrolysis reactions and potentially induce crystal structure changes [1]. Storage under controlled conditions with protection from moisture and excessive heat is recommended to maintain crystal integrity and prevent polymorphic transitions that could affect the compound's properties and stability [1].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate

Dates

Last modified: 08-15-2023

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